molecular formula C16H19NO5 B6166175 ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate CAS No. 1698-92-6

ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate

Cat. No.: B6166175
CAS No.: 1698-92-6
M. Wt: 305.3
InChI Key:
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Preparation Methods

The synthesis of ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 6,7-diethoxy-4-hydroxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, quinoline derivatives are known to inhibit enzymes and interfere with DNA replication, leading to their antimicrobial and anticancer effects . The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Ethyl 6,7-diethoxy-4-hydroxyquinoline-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline and indole derivatives.

Properties

CAS No.

1698-92-6

Molecular Formula

C16H19NO5

Molecular Weight

305.3

Purity

95

Origin of Product

United States

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